molecular formula C16H17N3O4 B2998511 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 956724-37-1

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B2998511
M. Wt: 315.329
InChI Key: TUVGVNUCGYRIBL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It is a derivative of propionic acid, where the carboxylic acid group is substituted by a 1H-indol-3-yl group at position 3 .

Scientific Research Applications

Novel Urease Inhibitors

Research on related indole-based compounds has led to the development of potent urease inhibitors. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, demonstrating significant in vitro inhibitory potential against the urease enzyme. Such molecules have potential therapeutic applications in drug designing programs targeting urease-associated diseases (Nazir et al., 2018).

Potential Anti-inflammatory, Analgesic, and Antimicrobial Agents

Another study synthesized derivatives of β-hydroxypropanoic acid, exhibiting notable anti-inflammatory, analgesic, and antimicrobial activities. These compounds, characterized by their unique structure, showed comparable efficacy to standard drugs in reducing inflammation and pain, alongside a superior gastrointestinal safety profile. Such findings underscore their potential as novel therapeutic agents (Abdel-Rahman & Hussein, 2006).

Synthesis of Bio-based Polymers

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazine, a type of polymer. This approach not only enhances the reactivity of -OH bearing molecules towards benzoxazine ring formation but also promotes the use of sustainable resources in polymer science, offering a greener alternative to conventional methods (Trejo-Machin et al., 2017).

Anticancer Research

Research into N-benzyl aplysinopsin analogs, involving compounds structurally related to 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, has identified potential anticancer agents. These analogs were synthesized and evaluated for their cytotoxicity against a panel of human tumor cell lines, highlighting the importance of structural modifications in enhancing antitumor activity (Penthala et al., 2011).

properties

IUPAC Name

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGVNUCGYRIBL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)[C@@H](NC3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.